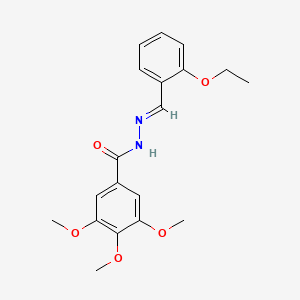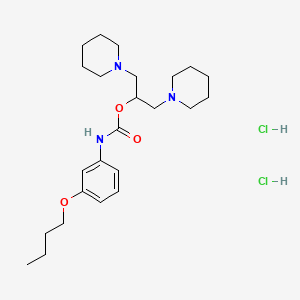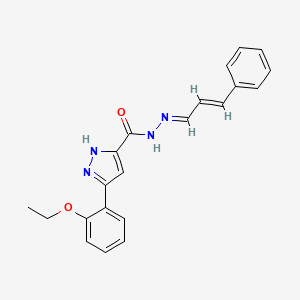![molecular formula C16H17N3OS B11978429 N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide](/img/structure/B11978429.png)
N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a thiourea linkage, which imparts unique chemical and biological properties to the molecule
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide typically involves the reaction of 2-methylphenyl isothiocyanate with benzamide in the presence of a suitable base. The reaction proceeds through the formation of a thiourea intermediate, which is then converted to the final product under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 25-30°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of amines or thiols, depending on the reducing agent used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea moiety is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Amines, alcohols; reaction temperature25-50°C.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target protein, inhibiting its activity and modulating downstream signaling pathways. The thiourea moiety plays a crucial role in the binding affinity and specificity of the compound, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2-hydroxy-5-methylphenyl)carbamothioyl]benzamide
- N-[(2-carbamothioyl-2-methylethyl)benzamide
- N-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl]benzamide
Uniqueness
N-({[(2-methylphenyl)carbamothioyl]amino}methyl)benzamide is unique due to its specific substitution pattern on the benzamide core and the presence of a thiourea linkage. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C16H17N3OS |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N-[[(2-methylphenyl)carbamothioylamino]methyl]benzamide |
InChI |
InChI=1S/C16H17N3OS/c1-12-7-5-6-10-14(12)19-16(21)18-11-17-15(20)13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H,17,20)(H2,18,19,21) |
Clave InChI |
AOZRRFQBIVGDKR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1NC(=S)NCNC(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3-tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B11978346.png)
![N-(3-cyanopyrimido[1,2-a]benzimidazol-2-yl)-2-isopropoxy-5-nitrobenzamide](/img/structure/B11978353.png)
![Dimethyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11978364.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11978366.png)

![4-(Azepan-1-yl)-2,6-diphenylthieno[2,3-d]pyrimidine](/img/structure/B11978371.png)

![(5Z)-3-Ethyl-5-({3-[4-(isopentyloxy)-3-methylphenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978387.png)
![(2E)-2-[1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11978389.png)
![Allyl (2E)-2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11978391.png)
![(5Z)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11978395.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B11978402.png)
